molecular formula C16H34Cl2Sn B049611 Dichlorodioctyltin CAS No. 3542-36-7

Dichlorodioctyltin

Cat. No. B049611
CAS RN: 3542-36-7
M. Wt: 416.1 g/mol
InChI Key: SBOSGIJGEHWBKV-UHFFFAOYSA-L
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Description

Dichlorodioctyltin is a chemical compound that belongs to the group of organotin compounds, which are organometallic compounds containing tin bonded to carbon. Organotin compounds have been extensively studied due to their wide range of applications, including their use as biocides, stabilizers in PVC, and as catalysts in organic synthesis. The papers provided do not directly discuss dichlorodioctyltin, but they do provide insights into the synthesis, structure, and properties of related diorganotin(IV) complexes, which can be informative for understanding dichlorodioctyltin.

Synthesis Analysis

The synthesis of diorganotin(IV) complexes typically involves the reaction of diorganotin dichlorides with various ligands. For example, the synthesis of a chlorodibenzyltin(IV) complex with a dithiomorpholinocarbamate ligand was achieved by reacting dibenzyltin dichloride with the ligand in a 1:1 stoichiometry . Similarly, di-2,4-dichlorobenzyltin dichloride was synthesized by reacting tin powder with di-2,4-dichlorobenzyl chloride . These methods demonstrate the general approach to synthesizing diorganotin(IV) complexes, which may be applicable to the synthesis of dichlorodioctyltin by substituting the appropriate dioctyltin dichloride precursor.

Molecular Structure Analysis

Chemical Reactions Analysis

The papers provided do not offer detailed information on specific chemical reactions involving diorganotin(IV) complexes. However, it is known that organotin compounds can undergo various chemical transformations, including ligand exchange, redox reactions, and hydrolysis. For example, diorganotin carboxylates can be hydrolyzed to form dicarboxylatotetraorganodistannoxanes . Understanding these reaction pathways is crucial for manipulating the chemical properties of organotin compounds for desired applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of diorganotin(IV) complexes are characterized using various analytical techniques, including elemental analysis, UV, IR, NMR spectroscopy, and X-ray crystallography. The crystal structures provide information on the coordination environment of the tin atom and the overall molecular geometry . Thermal stability is another important property, with some complexes showing stability up to certain temperatures . Additionally, the interaction of some diorganotin(IV) complexes with DNA has been studied, indicating potential biological activity .

Scientific Research Applications

  • Dichloroacetate (DCA) has been investigated for treating genetic mitochondrial diseases, especially effective in patients with PDH deficiency (Stacpoole, Kurtz, Han, & Langaee, 2008).

  • Dichlorvos exposure enhances long-term potentiation in rat hippocampal slices, implicating its role in synaptic plasticity, potentially through inhibition of acylpeptide hydrolase and modulation of alpha-7 nicotinic receptors (Olmos et al., 2009).

  • Perinatal exposure to DDT, a chemical closely related to Dichlorodioctyltin, impairs thermogenesis and metabolism of carbohydrates and lipids in adult female offspring, indicating potential metabolic syndrome susceptibility (La Merrill et al., 2014).

  • In vitro exposure to DBTCl (Di-n-butyltin dichloride) interferes with normal embryonic development during various organogenesis stages, suggesting embryo-toxicity variability with developmental stage (Ema, Iwase, Iwase, Ohyama, & Ogawa, 1996).

  • DBT treatment in rats led to significant inhibition of plasma membrane enzymes and a decrease in sialic acid and total phospholipid/cholesterol ratio, indicating potential hepatotoxicity (Srivastava, 1990).

  • DBT produced teratogenic effects in rats without maternal toxicity, causing various developmental defects (Makoto, Takafumi, & Hironoshin, 1991).

  • Organotin compounds, including Dichlorodioctyltin, induce apoptosis in rat thymocytes, increasing intracellular Ca(2+) levels, causing oxidative stress, and activating caspases (Gennari et al., 2000).

properties

IUPAC Name

dichloro(dioctyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C8H17.2ClH.Sn/c2*1-3-5-7-8-6-4-2;;;/h2*1,3-8H2,2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOSGIJGEHWBKV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34Cl2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2029662
Record name Dichloro(dioctyl)stannane
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Molecular Weight

416.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Other Solid, White solid; [OECD SIDS] Crystalline solid; [Alfa Aesar MSDS]
Record name Stannane, dichlorodioctyl-
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Record name Dichlorodioctylstannane
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Vapor Pressure

0.0000039 [mmHg]
Record name Dichlorodioctylstannane
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Product Name

Dichlorodioctyltin

CAS RN

3542-36-7
Record name Dioctyltin dichloride
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Record name Di-n-octyltin dichloride
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Record name Dichlorodioctyltin
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Record name Stannane, dichlorodioctyl-
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Record name Dichlorodioctylstannane
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Record name DIOCTYLTIN DICHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AD Sadiki, DT Williams - Chemosphere, 1999 - Elsevier
… (STEB), acetic acid and sodium acetate were obtained from AlfaJohnson Mathey; hexane and sodium sulfate from Fisher Scientific; trichloro-octyltin and dichlorodioctyltin from G-dest Inc…
Number of citations: 146 www.sciencedirect.com
S John, H Ann - 2006 - diva-portal.org
A number of organotin compounds are used in the society, but the knowledge on their environmental impact is mainly restricted to those compounds that are used in antifouling paints …
Number of citations: 3 www.diva-portal.org
C Pettinari, F Marchetti, R Pettinari… - Journal of the …, 2002 - pubs.rsc.org
From the interaction of organotin(IV) halides SnR2Cl2 with 1,4-bis(5-hydroxy-1-phenyl-3-methyl-1H-pyrazol-4-yl)butane-1,4-dione (Q2QH2) in methanol in the presence of base the …
Number of citations: 2 pubs.rsc.org
M Bylsma - 2019 - search.proquest.com
Antimicrobial resistance is becoming a major health crisis, with the number of lethal infections associated with drug-resistant bacteria pathogens rapidly increasing. Unfortunately, …
Number of citations: 0 search.proquest.com
A Sengupta - 2012 - search.proquest.com
This doctoral thesis describes the synthesis of heteroatom (B/Si/Ge/Sn) containing conjugated macromolecules via Acyclic Diene Metathesis (ADMET) polycondensation. The main …
Number of citations: 0 search.proquest.com
M Screeningprogram - diva-portal.org
… Dichlorodioctyltin … Dichlorodioctyltin …
Number of citations: 2 www.diva-portal.org

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